For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Bromoterephthalic Acid: Chemical Properties and Structure
Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with 2-Bromoterephthalic acid. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document details the physicochemical properties, spectral data, and key synthetic and analytical methodologies. Furthermore, it explores the reactivity and applications of 2-Bromoterephthalic acid as a versatile building block in organic synthesis, particularly in the construction of metal-organic frameworks (MOFs) and other complex molecules.
Chemical Structure and Identification
2-Bromoterephthalic acid, with the systematic IUPAC name 2-bromo-1,4-benzenedicarboxylic acid, is an organic compound featuring a benzene (B151609) ring substituted with two carboxylic acid groups at the 1 and 4 positions and a bromine atom at the 2-position.[1][2] This substitution pattern makes it a valuable intermediate for further functionalization.
Below is a table summarizing the key identifiers for 2-Bromoterephthalic acid.
| Identifier | Value |
| IUPAC Name | 2-bromobenzene-1,4-dicarboxylic acid[2] |
| Synonyms | 2-Bromo-1,4-benzenedicarboxylic acid, Bromoterephthalic acid[3][4] |
| CAS Number | 586-35-6[1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₅BrO₄[1][2][3][5][8] |
| Molecular Weight | 245.03 g/mol [4][5][6][7][8] |
| SMILES String | OC(=O)c1ccc(C(O)=O)c(Br)c1 |
| InChI Key | QPBGNSFASPVGTP-UHFFFAOYSA-N[2] |
| EC Number | 209-572-8[4][5] |
| Beilstein Registry Number | 2616163[4] |
Physicochemical Properties
2-Bromoterephthalic acid typically presents as a white to off-white crystalline powder or solid with no distinctive odor.[1][5] It exhibits limited solubility in water but is more soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1]
The following table summarizes the key physicochemical properties of 2-Bromoterephthalic acid.
| Property | Value |
| Appearance | White to off-white crystalline powder[1][5] |
| Melting Point | 295-297 °C (lit.)[3][5][9] |
| Boiling Point (Predicted) | 421.6 ± 40.0 °C[3][5] |
| Density (Rough Estimate) | 1.8281 g/cm³[3] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO)[1][9] |
Spectral Data
The structural characterization of 2-Bromoterephthalic acid is well-supported by various spectroscopic techniques. The following tables provide a summary of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | DMSO-d₆ | 8.17 (d), 8.01 (dd), 7.85 (d)[10] |
| ¹³C NMR | DMSO-d₆ | 167.1, 165.8, 137.5, 135.2, 132.9, 131.8, 130.2, 122.9[10] |
Infrared (IR) Spectroscopy
| Technique | Key Absorption Bands (cm⁻¹) | Assignment |
| KBr disc | 3435, 3100-2500, 1700, 1580, 1450, 1280, 920[10] | O-H (carboxylic acid dimer), C=O (carbonyl), C=C (aromatic), C-O/O-H bend[10] |
Mass Spectrometry (MS)
| Technique | m/z Values | Assignment |
| Electron Impact (EI) | 244/246 | [M]⁺ (Molecular ion peak, showing bromine isotope pattern)[10] |
| 227/229 | [M-OH]⁺ | |
| 199/201 | [M-COOH]⁺ |
Experimental Protocols
Synthesis of 2-Bromoterephthalic Acid
A common method for the synthesis of 2-Bromoterephthalic acid involves the oxidation of 2-bromo-1,4-dimethylbenzene.[5][9]
Materials:
-
2-bromo-1,4-dimethylbenzene
-
Cobalt(II) acetate (B1210297) tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Zirconium(IV) acetate
-
Sodium bromide
-
97% Acetic acid solution
-
Water
Procedure:
-
In a stirred autoclave equipped with an internal cooling coil and a reflux condenser, combine 2-bromo-1,4-dimethylbenzene (541 mmol), cobalt(II) acetate tetrahydrate (0.625 mmol), manganese(II) acetate tetrahydrate (0.625 mmol), zirconium(IV) acetate (0.15 mmol), and sodium bromide (0.525 mmol) in 500 g of a 97% acetic acid solution.[5][9]
-
Stir the mixture at a constant rate using a gas dispersion stirrer to optimize gas mixing.[5][9]
-
Heat the mixture to 150 °C and maintain for 2 hours, then ramp up to 180 °C and hold for 4 hours.[5][9]
-
Continuously vent air at a back pressure of 400 psig (2.76 MPa) during the heating process.[5][9]
-
Upon completion, slowly release the pressure and cool the reactor to 50 °C.[5][9]
-
Drain the reaction products and rinse the reactor with two 50 g portions of acetic acid to collect any residual product.[5][9]
-
Collect the white solid product by diafiltration, wash with water, and dry under vacuum.[5][9]
-
This process yields 2-bromoterephthalic acid as a white solid with approximately 85% yield and 99% purity, which can be confirmed by ¹H NMR.[5][9]
Caption: Synthesis workflow for 2-Bromoterephthalic acid.
General Protocol for NMR Spectral Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 2-Bromoterephthalic acid sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[10]
-
Ensure the sample is fully dissolved before analysis.[10]
Data Acquisition:
-
Use a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[10]
-
Set the appropriate spectral width and number of scans. A higher number of scans may be necessary for ¹³C NMR to achieve a good signal-to-noise ratio.[10]
-
Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[10]
-
Acquire the spectra at room temperature.[10]
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[10]
Application in Metal-Organic Framework (MOF) Synthesis
2-Bromoterephthalic acid is a valuable linker in the synthesis of MOFs. The following is a general protocol for the synthesis of a zirconium-based MOF.[11]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Bromoterephthalic acid
-
Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
Dissolve ZrCl₄ (0.5 mmol) and 2-Bromoterephthalic acid (0.5 mmol) in a DMF solution (12.5 mL).[11]
-
Add acetic acid (1.5 mL) as a modulator to the solution.[11]
-
Heat the mixture in an oil bath at 120 °C under reflux for 24 hours.[11]
-
After cooling, the resulting MOF product can be collected and purified.
Caption: Workflow for Zr-based MOF synthesis.
Reactivity and Applications
2-Bromoterephthalic acid is a versatile building block in organic synthesis, primarily due to the presence of both carboxylic acid and bromine functionalities.[1][12]
-
Metal-Organic Frameworks (MOFs): The dicarboxylic acid groups are ideal for coordinating with metal ions to form the porous structures of MOFs.[1][11] The bromine atom can be used for post-synthetic modification of the MOF.[12]
-
Pharmaceuticals and Agrochemicals: It serves as an important raw material and intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[5][9]
-
Cross-Coupling Reactions: The bromine substituent provides a reactive site for further functionalization through reactions like Suzuki-Miyaura coupling to form biaryl compounds.[12]
-
Polymer Synthesis: It is a precursor for synthesizing materials with catalytic activity and can be used in the production of specialty polymers.[11][12]
Caption: Structural relationship of 2-Bromoterephthalic Acid.
Safety and Handling
2-Bromoterephthalic acid should be handled with care. It is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[13] It may also cause respiratory irritation.[13]
Precautionary Measures:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances such as strong bases, reducing agents, and oxidizing agents.[1]
-
Use personal protective equipment, including gloves, eye shields, and a dust mask.
Conclusion
2-Bromoterephthalic acid is a highly versatile and valuable compound in the fields of materials science, organic synthesis, and drug development. Its unique structure, featuring both carboxylic acid and bromo functional groups, allows for a wide range of chemical transformations and applications. This guide has provided a detailed overview of its chemical and physical properties, spectral data, and key experimental protocols to serve as a foundational resource for researchers and scientists.
References
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- 4. 2-ブロモテレフタル酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Bromoterephthalic acid CAS#: 586-35-6 [m.chemicalbook.com]
- 6. 2-Bromoterephthalic acid for synthesis 586-35-6 [sigmaaldrich.com]
- 7. 2-溴对苯二甲酸 - 2-Bromoterephthalic acid [sigmaaldrich.com]
- 8. 2-Bromoterephthalic acid(586-35-6) 1H NMR [m.chemicalbook.com]
- 9. 2-Bromoterephthalic acid | 586-35-6 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Bromoterephthalic acid | 586-35-6 | Benchchem [benchchem.com]
- 13. Bromoterephthalic acid | C8H5BrO4 | CID 68513 - PubChem [pubchem.ncbi.nlm.nih.gov]


